molecular formula C19H21N3O2 B2377918 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide CAS No. 1795441-55-2

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide

Cat. No.: B2377918
CAS No.: 1795441-55-2
M. Wt: 323.396
InChI Key: XIOBFLUXPPDFGF-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide is a synthetic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine moiety, which is a fused heterocyclic system, and a phenoxypropanamide group, which contributes to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is mentioned that the compound with low molecular weight would be an appealing lead compound, which suggests it may have favorable adme properties .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

It is known that the efficacy of fgfr inhibitors can be influenced by factors such as the presence of other mutations in cancer cells, the tumor microenvironment, and the patient’s overall health status .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine ring system.

    Alkylation: The pyrrolo[2,3-b]pyridine core is then alkylated with a suitable alkylating agent to introduce the propyl chain.

    Amidation: The final step involves the reaction of the alkylated pyrrolo[2,3-b]pyridine with 2-phenoxypropanoic acid or its derivatives to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide is unique due to its specific combination of the pyrrolo[2,3-b]pyridine core and the phenoxypropanamide group. This unique structure contributes to its potent inhibitory activity against protein kinases and its potential as a therapeutic agent for cancer treatment .

Properties

IUPAC Name

2-phenoxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-15(24-17-8-3-2-4-9-17)19(23)21-12-6-13-22-14-10-16-7-5-11-20-18(16)22/h2-5,7-11,14-15H,6,12-13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOBFLUXPPDFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCN1C=CC2=C1N=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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